REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.[C:12](=[O:15])([O-])[O-].[NH4+:16].[NH4+:17].[C-]#N.[K+].[CH3:21][OH:22]>O>[NH:16]1[C:8]2([CH2:9][CH2:10][C:5]3([O:4][CH2:3][CH2:2][O:1]3)[CH2:6][CH2:7]2)[C:21](=[O:22])[NH:17][C:12]1=[O:15] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)=O
|
Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
64 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.14 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 65° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
a precipitate was formed
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The portion of ethyl acetate was concentrated
|
Type
|
CUSTOM
|
Details
|
to afford also a white solid
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(NC(C12CCC1(OCCO1)CC2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |